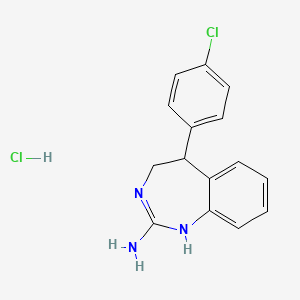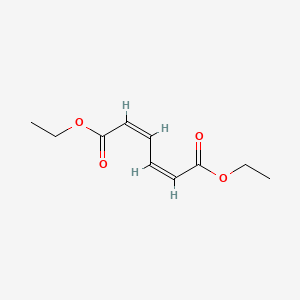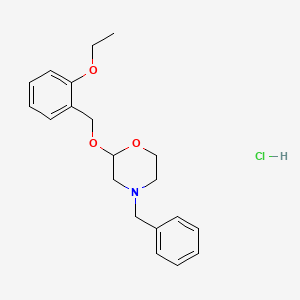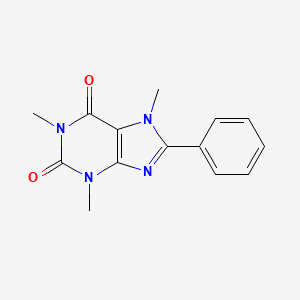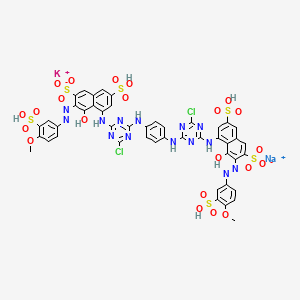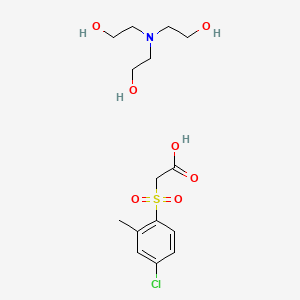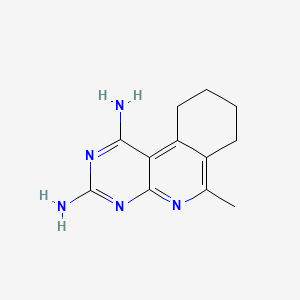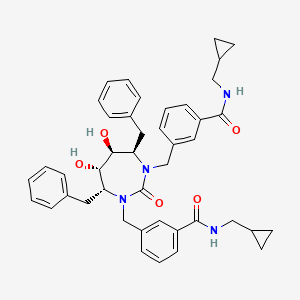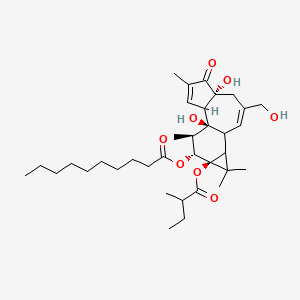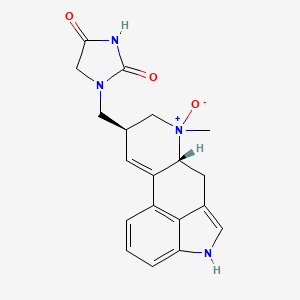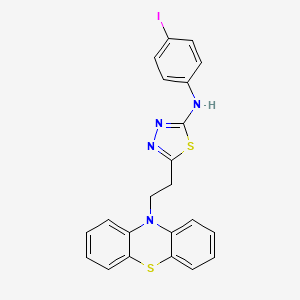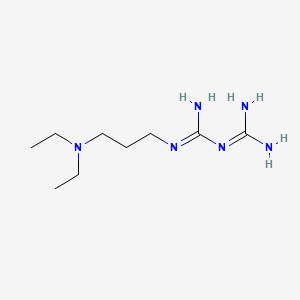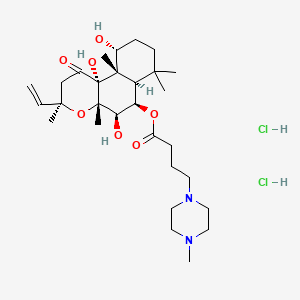
N-Acetylneuraminic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium aceneuramate, also known as sodium N-acetylneuraminate, is a sodium salt of aceneuramic acid. This compound is a derivative of sialic acid, which is a family of nine-carbon sugars commonly found in animal tissues and certain microorganisms. Sodium aceneuramate plays a crucial role in various biological processes, including cell signaling and molecular recognition .
準備方法
Synthetic Routes and Reaction Conditions: Sodium aceneuramate can be synthesized through the neutralization of aceneuramic acid with sodium hydroxide. The reaction typically involves dissolving aceneuramic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain sodium aceneuramate in solid form .
Industrial Production Methods: Industrial production of sodium aceneuramate involves large-scale neutralization processes. The aceneuramic acid is produced through microbial fermentation or chemical synthesis, and then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: Sodium aceneuramate undergoes various chemical reactions, including:
Oxidation: Sodium aceneuramate can be oxidized to produce different derivatives, such as N-acetylneuraminic acid lactone.
Reduction: Reduction reactions can convert sodium aceneuramate into its corresponding alcohol derivatives.
Substitution: Sodium aceneuramate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: N-acetylneuraminic acid lactone.
Reduction: Alcohol derivatives of sodium aceneuramate.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Sodium aceneuramate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: Sodium aceneuramate is involved in cell signaling and molecular recognition processes.
Industry: Sodium aceneuramate is used in the production of pharmaceuticals and as a biochemical reagent.
作用機序
Sodium aceneuramate exerts its effects through its interaction with sialic acid-binding proteins and enzymes. It is involved in the regulation of cell-cell interactions, immune responses, and pathogen recognition. The compound targets specific molecular pathways, including those involved in glycosylation and cell signaling .
類似化合物との比較
N-acetylneuraminic acid: The parent compound of sodium aceneuramate.
Sialic acid: A family of nine-carbon sugars to which sodium aceneuramate belongs.
N-glycolylneuraminic acid: Another derivative of sialic acid with similar properties.
Uniqueness: Sodium aceneuramate is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, N-acetylneuraminic acid. This makes it more suitable for various industrial and research applications .
特性
CAS番号 |
126934-33-6 |
|---|---|
分子式 |
C11H18NNaO9 |
分子量 |
331.25 g/mol |
IUPAC名 |
sodium;(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoate |
InChI |
InChI=1S/C11H19NO9.Na/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);/q;+1/p-1/t5-,7+,8+,9+,10+;/m0./s1 |
InChIキー |
MVHOXPMVPRDZIH-CBSHMQKXSA-M |
異性体SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)[O-])O)[C@H]([C@@H]([C@@H](CO)O)O)O.[Na+] |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)[O-])O)C(C(C(CO)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


